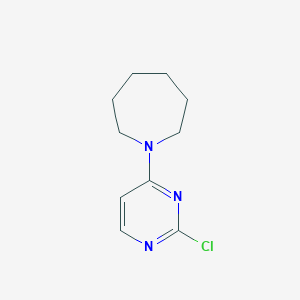

1-(2-Chloropyrimidin-4-yl)azepane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chloropyrimidin-4-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-10-12-6-5-9(13-10)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYMMSKOKOREMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569619 | |

| Record name | 1-(2-Chloropyrimidin-4-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141924-04-1 | |

| Record name | 1-(2-Chloropyrimidin-4-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Chemical Properties & Medicinal Utility of 1-(2-Chloropyrimidin-4-yl)azepane

Executive Summary

1-(2-Chloropyrimidin-4-yl)azepane (also known as 4-(azepan-1-yl)-2-chloropyrimidine) represents a strategic "privileged scaffold" intermediate in modern drug discovery. Structurally, it combines the electron-deficient, reactive core of a 2-chloropyrimidine with the lipophilic, sterically demanding azepane (hexamethyleneimine) ring.

This guide details the physicochemical profile, synthetic accessibility, and medicinal utility of this compound.[1] Its primary value lies in its orthogonal reactivity : the C4-azepane installation deactivates the pyrimidine ring slightly but leaves the C2-chloride available as a versatile handle for palladium-catalyzed cross-couplings or subsequent nucleophilic aromatic substitutions (

Structural Analysis & Physicochemical Properties[2]

The molecule is a bicyclic system comprising a heteroaromatic core and a saturated heterocycle. Understanding its electronic and physical properties is prerequisite to its effective deployment in SAR (Structure-Activity Relationship) campaigns.

Electronic Structure

-

Pyrimidine Core: The 1,3-diazine ring is highly electron-deficient (

-deficient). The chlorine at C2 is activated for displacement, though less so than the C4 chlorine in the parent 2,4-dichloropyrimidine due to the electron-donating effect (+M) of the C4-azepane nitrogen. -

Azepane Ring: The 7-membered saturated ring adopts a flexible twist-chair conformation. It acts as a lipophilic vector, increasing the LogP and providing steric bulk that can fill hydrophobic pockets in protein targets (e.g., the "gatekeeper" region of kinases).

Physicochemical Data Profile

The following data summarizes the estimated and observed properties relevant to medicinal chemistry optimization (Lipinski's Rule of 5 context).

| Property | Value / Range | Medicinal Chemistry Implication |

| Molecular Formula | Fragment-like, allows room for further decoration.[2] | |

| Molecular Weight | 211.69 g/mol | Low MW supports high ligand efficiency (LE). |

| cLogP | 2.5 – 2.9 | Moderate lipophilicity; good membrane permeability potential. |

| pKa (Conj. Acid) | ~3.5 – 4.5 | Pyrimidine N1/N3 are weakly basic. The C4-amino group increases basicity compared to 2-chloropyrimidine. |

| H-Bond Donors | 0 | Improves passive permeability. |

| H-Bond Acceptors | 3 | Interactions with hinge region residues (kinases) or aqueous solubility. |

| Solubility | Low (Water) / High (DMSO, DCM) | Requires organic co-solvents (DMSO) for biological assays. |

| Physical State | Viscous Oil or Low-melting Solid | Purification often requires chromatography; crystallization is difficult due to azepane flexibility. |

Synthetic Accessibility & Regioselectivity

The synthesis of 1-(2-Chloropyrimidin-4-yl)azepane relies on the regioselective nucleophilic aromatic substitution (

The Regioselectivity Logic

Reaction of 2,4-dichloropyrimidine with nucleophiles typically favors the C4 position .[3][4]

-

Electronic Factor: The C4 position is more electrophilic because the intermediate Meisenheimer complex is stabilized by the ability of the nitrogen atoms (N1 and N3) to accommodate the negative charge.

-

Steric Factor: The C2 position is flanked by two ring nitrogens, creating a slightly more hindered approach for bulky nucleophiles like azepane compared to C4.

Synthesis Pathway Diagram

The following diagram illustrates the regioselective synthesis and the subsequent divergent pathways for library generation.

Caption: Regioselective synthesis of the title compound favoring C4 substitution, followed by divergent Pd-catalyzed coupling at the C2-chloride handle.

Experimental Protocols

Protocol: Synthesis of 1-(2-Chloropyrimidin-4-yl)azepane

Objective: Selective mono-displacement of the C4-chloro group.

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Azepane (1.0 equiv)

-

Triethylamine (

) or DIPEA (1.2 equiv) -

Dichloromethane (DCM) or Ethanol (EtOH) [0.2 M concentration]

Procedure:

-

Preparation: Dissolve 2,4-dichloropyrimidine in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent bis-substitution.

-

Addition: Mix azepane and triethylamine in a separate vial. Add this mixture dropwise to the cold pyrimidine solution over 15–20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The product typically appears as a more polar spot than the starting material but less polar than the bis-substituted byproduct.

-

Workup: Quench with water. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous

. -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Characterization: Confirm structure via

NMR (Loss of one pyrimidine proton signal, appearance of azepane multiplets) and LCMS (

Protocol: Suzuki-Miyaura Coupling (General Procedure)

Objective: Functionalization of the C2-chloride.[2]

Reagents:

-

1-(2-Chloropyrimidin-4-yl)azepane (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

- (0.05 equiv)

- (2.0 equiv, 2M aqueous solution)

-

1,4-Dioxane (degassed)

Procedure:

-

Combine the chloropyrimidine, boronic acid, and catalyst in a microwave vial.

-

Add dioxane and aqueous base. Seal and purge with nitrogen.

-

Heat to 90–100°C for 2–12 hours (or 30 min in microwave at 120°C).

-

Filter through Celite, concentrate, and purify via HPLC or column chromatography.

Medicinal Chemistry Utility

SAR Implications

The 1-(2-Chloropyrimidin-4-yl)azepane scaffold offers specific advantages in drug design:

-

Metabolic Stability: The azepane ring is generally more stable than open-chain dialkyl amines, although oxidation at the

-carbon is a potential metabolic soft spot. -

Solubility & Lipophilicity Balance: The basic nitrogen of the azepane (pKa ~10 as free amine, but ~4 when attached to pyrimidine) modulates the electronic properties of the pyrimidine. The lipophilic ring aids in crossing the blood-brain barrier (BBB) for CNS targets.

-

Conformational Restriction: Unlike a diethylamine substituent, the azepane ring restricts the conformational entropy of the side chain, potentially reducing the entropic penalty upon binding to a protein target.

Target Classes

-

Kinase Inhibitors: The pyrimidine N1 acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., CDK, MAPK). The azepane group can project into the solvent-exposed region or a hydrophobic back-pocket.

-

GPCR Antagonists: Specifically for Histamine H4 or Dopamine D3 receptors, where the basic azepane moiety (if the pyrimidine is further substituted to retain basicity) mimics the endogenous ligand's amine.

SAR Exploration Workflow

The following diagram depicts a logical workflow for expanding this scaffold into a lead series.

Caption: Divergent SAR workflow transforming the core scaffold into distinct lead series for Kinase and GPCR targets.

References

-

Regioselectivity in Pyrimidines: Neufeldt, S. R., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."[5] National Institutes of Health (NIH). Available at: [Link]

-

QM Analysis of

: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class. Available at: [Link] -

General Pyrimidine Properties: PubChem. "4-Chloropyrimidine Compound Summary." National Library of Medicine. Available at: [Link]

-

Azepane Properties: EPA CompTox. "1-(Cyclooct-1-en-1-yl)azepane and Azepane derivatives." US Environmental Protection Agency. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. studylib.net [studylib.net]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

1-(2-Chloropyrimidin-4-yl)azepane molecular structure and pharmacophore analysis

Executive Summary

This technical guide analyzes 1-(2-chloropyrimidin-4-yl)azepane , a privileged heterocyclic intermediate used extensively in the discovery of histamine receptor antagonists (H3/H4) and kinase inhibitors. This molecule represents a strategic convergence of two pharmacophores: the electron-deficient pyrimidine core (serving as a hinge-binder or spacer) and the lipophilic azepane ring (providing steric bulk and hydrophobic interaction).

This document details the structural logic, a self-validating synthetic protocol for regioselective isolation, and a pharmacophore map for downstream medicinal chemistry applications.

Structural & Physicochemical Analysis

The molecule consists of a 2,4-disubstituted pyrimidine ring where the C4 position is occupied by a tertiary amine (azepane) and the C2 position retains a reactive chlorine atom.

Molecular Specifications

| Property | Value | Structural Implication |

| Formula | Core scaffold for fragment-based design. | |

| Mol. Weight | 211.69 g/mol | Low MW allows significant "growth" potential (Fragment Rule of 3 compliant). |

| LogP (Calc) | ~2.5 - 2.8 | Moderate lipophilicity driven by the 7-membered azepane ring. |

| H-Bond Acceptors | 3 (N1, N3, Azepane N) | Pyrimidine nitrogens are key for water-mediated or direct H-bonding. |

| H-Bond Donors | 0 | "Silent" scaffold; requires functionalization at C2 to add donor capability. |

| Rotatable Bonds | 1 (C4-N bond) | Restricted rotation due to steric clash between azepane protons and pyrimidine C5-H. |

Topological Features

The azepane ring adopts a twist-chair conformation, occupying a larger hydrophobic volume than analogous piperidines or pyrrolidines. This "expanded" hydrophobic profile is critical for filling large non-polar pockets in GPCRs (e.g., Histamine H3) or the solvent-front regions of kinase domains.

Synthetic Accessibility & Regioselectivity

The synthesis of 1-(2-chloropyrimidin-4-yl)azepane relies on a Nucleophilic Aromatic Substitution (

Mechanistic Causality (The "Why")

In 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2.

-

Electronic Effect: The nitrogen atoms at positions 1 and 3 withdraw electron density. C4 is para to N1 and ortho to N3, while C2 is ortho to both. However, the transition state for C4 attack is better stabilized.

-

Steric Effect: C4 is generally less sterically hindered than C2 (flanked by two nitrogens).

-

LUMO Analysis: Quantum mechanical calculations consistently show the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position, making it the site of kinetic control.

Experimental Protocol (Self-Validating System)

Objective: Synthesize 1-(2-chloropyrimidin-4-yl)azepane with >95% regioselectivity.

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)[2]

-

Azepane (1.05 eq)

-

Triethylamine (

) or DIPEA (1.2 eq) -

Ethanol (EtOH) or Dichloromethane (DCM) [0.2 M concentration]

Step-by-Step Workflow:

-

Preparation: Dissolve 2,4-dichloropyrimidine in DCM at

(ice bath). Low temperature is critical to prevent bis-substitution. -

Addition: Mix Azepane and

in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30 minutes. -

Reaction: Stir at

for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours. -

Validation (TLC): Spot reaction mixture vs. starting material (2,4-dichloropyrimidine).

-

Starting Material: High

(non-polar). -

Product (C4-isomer): Mid

. -

Bis-product (impurity): Low

(if formed).

-

-

Workup: Wash with water (

), brine ( -

Purification: Flash chromatography (Hexane:EtOAc gradient).

Diagram 1: Synthetic Pathway & Logic

Caption: Kinetic control pathway favoring C4-substitution. Low temperature prevents the thermodynamic C2 attack or bis-substitution.

Pharmacophore & Interaction Analysis

The 1-(2-chloropyrimidin-4-yl)azepane scaffold is rarely the final drug; it is a "warhead carrier" or a core scaffold. The C2-Chlorine is intended to be displaced in a subsequent step (e.g., Suzuki coupling or second

Pharmacophoric Features

-

The Hydrophobic Cap (Azepane):

-

Function: Occupies large lipophilic pockets.

-

Target Relevance: In Histamine H3/H4 receptors, this ring sits in the hydrophobic region near the orthosteric site, often improving potency over smaller piperidines.

-

-

The Linker/Acceptor (Pyrimidine):

-

Function: Rigid spacer. N1 and N3 act as H-bond acceptors.

-

Target Relevance: In kinases, the pyrimidine N1 often accepts a hydrogen bond from the hinge region (e.g., Met residue backbone).

-

-

The Reactive Handle (C2-Cl):

-

Function: Site for diversification.

-

Strategy: Displacement with aromatic amines creates "2-amino-4-azepanylpyrimidine" derivatives, a known privileged scaffold for CDK and Aurora kinase inhibitors.

-

Diagram 2: Pharmacophore Map

Caption: Pharmacophore map illustrating the distinct roles of the hydrophobic tail, the H-bond accepting core, and the reactive chlorine handle.

Applications & Case Studies

Histamine H4 Receptor Antagonists

Research by Janssen and others (e.g., JNJ-7777120 analogs) has utilized the 2,4-diaminopyrimidine scaffold. The azepane ring is frequently employed to modulate the basicity and lipophilicity of the amine tail.

-

Mechanism: The azepane nitrogen is protonated at physiological pH, forming a salt bridge with Aspartate residues (Asp94 in H4) in the receptor, while the ring carbons engage in hydrophobic contacts.

Kinase Inhibition (CDK/Aurora)

In fragment-based drug discovery (FBDD), the 2-chloropyrimidine-4-azepane unit serves as an advanced intermediate.

-

Workflow: The C2-Cl is substituted with a solubilizing group or a hinge-binding motif (like an indazole or pyrazole). The azepane at C4 points towards the solvent front, often improving solubility and pharmacokinetic properties compared to planar aromatic substituents.

References

-

Regioselectivity in Pyrimidine Substitution

-

Azepane Physicochemical Properties

-

Histamine H4 Receptor Ligands

-

Context: "Histamine H4 receptor ligands: future applications and state of art." PubMed.[7]

-

Source:

-

-

Pyrimidine Scaffold in Drug Discovery

- Review: "The Pyrimidine Scaffold: A Versatile Pharmacophore." ScienceDirect / Elsevier.

-

Source:

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. Azepines | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.stmjournals.com [journals.stmjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The 1-(2-Chloropyrimidin-4-yl)azepane Scaffold: A Versatile Platform for Kinase & GPCR Modulators

The following technical guide details the therapeutic utility, chemical architecture, and synthesis of the 1-(2-Chloropyrimidin-4-yl)azepane scaffold. This document is structured for drug discovery professionals, focusing on the scaffold's role as a privileged intermediate in the generation of 2-amino-4-azepan-1-ylpyrimidine kinase inhibitors and GPCR ligands.

Executive Summary

The molecule 1-(2-chloropyrimidin-4-yl)azepane (CPA) represents a critical "branch point" intermediate in medicinal chemistry. It is not typically a final drug candidate due to the reactivity of the C2-chlorine atom; rather, it serves as the foundational scaffold for a class of potent 2,4-disubstituted pyrimidines .

Its therapeutic potential is realized upon the displacement of the 2-chloro "warhead" with specific nucleophiles (anilines, phenols, or heterocycles). The resulting derivatives have demonstrated high efficacy in two primary domains:

-

Oncology: ATP-competitive inhibition of Protein Kinase B (PKB/Akt) and Anaplastic Lymphoma Kinase (ALK) .

-

Immunology & CNS: Modulation of Histamine H4 and Serotonin (5-HT) receptors.

This guide delineates the structural rationale, validated synthetic routes, and biological assay protocols for leveraging this scaffold.

Chemical Architecture & Pharmacophore Analysis

The CPA scaffold combines three distinct structural elements that contribute to its biological versatility.

Structural Deconstruction

-

The Pyrimidine Core: Acts as a planar hinge binder. In kinase active sites, N1 and N3 often accept hydrogen bonds from the backbone (e.g., the hinge region of Akt).

-

The Azepane Ring (C4-Position):

-

Hydrophobic Bulk: The 7-membered ring is more lipophilic and conformationally flexible than piperidine or pyrrolidine.

-

Solvent Exposure: In many kinase crystal structures (e.g., PKA/PKB), the azepane moiety points towards the solvent front or fills a specific hydrophobic pocket (ribose binding pocket), improving selectivity over other kinases.

-

-

The 2-Chloro Handle (C2-Position):

-

Synthetic Utility: This is the site of diversification. The chlorine is activated for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig coupling.

-

Target Specificity: The group attached here (the "tail") typically extends into the specificity pocket of the enzyme, determining the inhibitor's selectivity profile.

-

Mechanism of Action (MOA)

The derivatives of CPA function primarily as Type I Kinase Inhibitors .

-

Binding Mode: The pyrimidine N1 interacts with the kinase hinge region.

-

Inhibition: By occupying the ATP-binding pocket, these molecules prevent phosphorylation of downstream effectors (e.g., mTOR, GSK3β), thereby inducing apoptosis in tumor cells.

Therapeutic Applications

Oncology: Protein Kinase B (PKB/Akt) Inhibition

The PI3K/Akt/mTOR pathway is frequently upregulated in breast, ovarian, and prostate cancers.

-

Lead Compounds: Roche and other groups have identified that replacing the ester moiety of early leads with an azepane-amide linkage improves plasma stability while maintaining potency (IC50 ~4 nM against PKBα).

-

Key Derivative: N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxybenzoyl)benzoylamino]azepan-3-yl}isonicotinamide.

-

Role of Azepane: The azepane ring provides a rigid yet adaptable framework that orients the benzoyl "tail" to interact with the P-loop of the kinase.

-

Oncology: Anaplastic Lymphoma Kinase (ALK)

ALK-positive lymphomas (ALCL) and non-small cell lung cancers (NSCLC) are driven by ALK fusion proteins.

-

Scaffold Utility: 2,4-diaminopyrimidine derivatives (where the C4-amine is part of an azepane or benzazepine system) have shown oral bioavailability and tumor regression in xenograft models.

-

Selectivity: The bulkiness of the azepane ring helps discriminate against structurally similar kinases like IRK (Insulin Receptor Kinase).

Visualizing the Signaling Impact

The following diagram illustrates the downstream effects of CPA-derived Akt inhibitors.

Caption: Mechanism of Action for Azepane-Pyrimidine Derivatives in the PI3K/Akt Pathway.

Synthesis & Optimization Protocols

The synthesis of the CPA core relies on exploiting the differential reactivity of the chlorines on 2,4-dichloropyrimidine.

Regioselectivity Rules

-

C4 Position: More electrophilic due to the para-relationship with N1 and ortho-relationship with N3. Reaction with amines occurs here first at mild temperatures (0°C to RT).

-

C2 Position: Less reactive. Requires higher temperatures (>80°C) or catalysis to displace.

Validated Synthetic Route

Step 1: Synthesis of 1-(2-Chloropyrimidin-4-yl)azepane

This protocol ensures exclusive C4-substitution.

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Azepane (1.05 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

Solvent: Ethanol (EtOH) or Dichloromethane (DCM)

Protocol:

-

Dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in EtOH (20 mL) and cool to 0°C in an ice bath.

-

Add Et3N (2.1 mL, 15 mmol).

-

Dropwise add Azepane (1.18 mL, 10.5 mmol) over 15 minutes. Critical: Slow addition prevents bis-substitution.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The product (CPA) usually moves slower than the starting material but faster than the bis-product.

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with water (2x) and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (SiO2, 10-20% EtOAc in Hexanes).

-

Yield: Typically 85-92% as a white/off-white solid.

Step 2: Library Generation (C2-Displacement)

To generate the active therapeutic agent.

Reagents:

-

1-(2-Chloropyrimidin-4-yl)azepane (1.0 eq)

-

Functionalized Aniline/Amine (1.2 eq)

-

p-Toluenesulfonic acid (pTSA) (0.5 eq) OR Pd(OAc)2/BINAP (for unreactive amines).

-

Solvent: n-Butanol or Dioxane.

Protocol (Acid Catalyzed):

-

Combine CPA (1 mmol) and the target aniline (1.2 mmol) in n-Butanol (5 mL).

-

Add pTSA (0.5 mmol).

-

Reflux (110°C) for 12-24 hours.

-

Cool to RT. The product often precipitates as the HCl/tosylate salt.

-

Filter and wash with cold ether.

Synthesis Workflow Diagram

Caption: Synthetic route for generating therapeutic candidates from the CPA scaffold.

Biological Evaluation Data

The following table summarizes the structure-activity relationship (SAR) trends for derivatives of this scaffold against Protein Kinase B (PKB/Akt).

| Compound ID | C4-Substituent | C2-Substituent (R) | IC50 (PKBα) | Plasma Stability |

| Lead 1 | Azepane | Benzoyl-benzoic acid ester | 5 nM | Low (<10 min) |

| CPA-Deriv A | Azepane | Benzamide (Amide Linker) | 4 nM | High (>240 min) |

| CPA-Deriv B | Azepane | Benzyl ether | 12 nM | Moderate |

| Control | Diethylamine | Benzamide | 150 nM | High |

Note: The replacement of the acyclic diethylamine (Control) with the cyclic Azepane (CPA-Deriv A) results in a ~37-fold increase in potency, highlighting the specific value of the azepane ring in this scaffold.

References

-

Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Source: Journal of Organic Chemistry URL:[Link]

-

Pyrimidine and fused pyrimidine derivatives as anticancer agents targeting Src kinase Source: ResearchGate (Review) URL:[Link]

Advanced Medicinal Chemistry of Azepane-Substituted Pyrimidines: Synthesis, SAR, and Therapeutic Applications

Executive Summary

The azepane-substituted pyrimidine scaffold represents a privileged structural motif in modern drug discovery, bridging the gap between classical six-membered heterocycles (piperidines/piperazines) and macrocyclic chemical space. This guide analyzes the medicinal chemistry of coupling the electron-deficient pyrimidine ring with the conformationally flexible, seven-membered azepane ring.

While pyrimidines serve as ubiquitous bioisosteres for purine bases in kinase inhibitors, the introduction of an azepane moiety often modulates physicochemical properties—specifically lipophilicity (

Structural Rationale & Chemical Space

The "Seven-Membered" Effect

In medicinal chemistry, replacing a piperidine (6-membered) with an azepane (7-membered) is a strategic "ring-expansion" tactic.

-

Conformational Entropy: Azepane exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the ring to adopt induced-fit geometries within a binding pocket that rigid piperidines cannot.

-

Basicity & Lipophilicity: Azepanes are generally more lipophilic than their piperidine counterparts due to the extra methylene group. The

of the nitrogen is also slightly modulated, affecting the ionization state at physiological pH, which is critical for GPCR binding.

Scaffold Classification

We distinguish between two primary scaffold architectures:

-

Linked Systems: Azepane attached via a single bond (usually C-N) to the pyrimidine core (e.g., N-azepan-1-yl-pyrimidines).

-

Fused Systems: The nitrogen of the azepane is part of the pyrimidine ring fusion (e.g., pyrimido[1,2-a]azepines).

Synthetic Methodologies

The construction of these scaffolds relies on exploiting the electrophilicity of the pyrimidine ring or the nucleophilicity of the azepane nitrogen.

Nucleophilic Aromatic Substitution ( )

The most robust industrial route involves the displacement of a leaving group (Cl, Br, F) on the pyrimidine by azepane.

-

Regioselectivity: In 2,4-dichloropyrimidine, the C4 position is more electrophilic due to the para-like resonance effect of the ring nitrogens. Substitution at C4 occurs under mild conditions (RT, base), while C2 substitution requires elevated temperatures.

-

Protocol Validation: Reaction progress is monitored by TLC (shift in

due to amine basicity) and confirmed by the disappearance of the C-Cl stretch in IR or shift in C4-H signal in

Palladium-Catalyzed Amination (Buchwald-Hartwig)

For electron-rich pyrimidines or those with deactivating substituents where

-

Catalyst System:

with bulky phosphine ligands (e.g., Xantphos or BINAP) prevents catalyst poisoning by the azepane nitrogen.

Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthesis of linked vs. fused scaffolds.

Figure 1: Divergent synthetic pathways for accessing linked (top) and fused (bottom) azepane-pyrimidine scaffolds.

Biological Targets & Therapeutic Applications[1][2][3][4][5][6][7][8][9]

Kinase Inhibition (Oncology)

Azepane-substituted pyrimidines function as ATP-competitive inhibitors.

-

Target: Protein Kinase B (PKB/Akt) .

-

Mechanism: The pyrimidine ring mimics the adenine of ATP, forming hydrogen bonds with the hinge region (e.g., Glu228, Ala230). The azepane ring projects into the solvent-exposed region or hydrophobic sub-pockets, replacing the ribose-phosphate moiety.

-

Data Insight: Breitenlechner et al. optimized (-)-balanol analogs, replacing unstable esters with azepane amides, achieving

against PKB-

GPCR Antagonism (CNS & Inflammation)

-

Target: Histamine H3 Receptor .

-

Application: Cognitive disorders (ADHD, Alzheimer's) and narcolepsy.

-

SAR Insight: The azepane ring serves as the basic amine pharmacophore required for ionic interaction with Asp3.32 in the GPCR transmembrane domain.

-

Comparative Data: In biphenyloxy-alkyl series, azepane analogs (

) often show superior affinity compared to piperidines (

Ion Channel Modulation (Pain)[7]

-

Target: TRPV1 (Vanilloid Receptor) .

-

Application: Neuropathic pain.

-

Challenge: Many TRPV1 antagonists (e.g., AMG 517) suffer from poor aqueous solubility.

-

Solution: Introduction of the azepane ring disrupts planar stacking (increasing solubility) while maintaining potency via hydrophobic interactions in the channel pore.

Structure-Activity Relationship (SAR) Deep Dive

The following decision matrix outlines how to optimize the scaffold based on the target class.

Figure 2: SAR decision tree for optimizing azepane-pyrimidines for Kinase vs. GPCR targets.

Comparative Potency Data

The table below summarizes key potency shifts when substituting piperidine with azepane in Histamine H3 antagonists (Source: Bioorg. Med. Chem. 2017).[1]

| Compound ID | Ring Size | Linker Length | Target | Affinity ( | Functional |

| Cmpd 14 | Piperidine (6) | 5-carbon | H3 Receptor | 25 nM | 4 nM |

| Cmpd 16 | Azepane (7) | 5-carbon | H3 Receptor | 34 nM | 9 nM |

| Cmpd 13 | Azepane (7) | 6-carbon | H3 Receptor | 18 nM | -- |

Note: While potencies are comparable, the azepane derivatives often exhibit distinct metabolic profiles (lower clearance) and selectivity against hERG channels.

Experimental Protocols

Protocol A: Synthesis of 4-(Azepan-1-yl)-2-chloropyrimidine ( )

Objective: Selective amination of the C4 position.

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Azepane (1.05 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

-

Setup: Flame-dried round-bottom flask under Argon atmosphere.

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in DCM (0.2 M concentration).

-

Cool to

using an ice bath. -

Add Triethylamine dropwise.

-

Add Azepane dropwise over 15 minutes. Critical: Slow addition favors C4 selectivity over C2.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Validation: Check TLC (Hexane:EtOAc 8:2). Product will be more polar than starting material.

-

Workup: Wash with water (

), brine ( -

Purification: Silica gel flash chromatography.

Protocol B: General Suzuki Coupling at C2

Objective: Functionalizing the remaining chloride to install the hydrophobic tail.

-

Reagents: 4-(Azepan-1-yl)-2-chloropyrimidine (1.0 eq), Arylboronic acid (1.2 eq),

(5 mol%), -

Procedure:

-

Degas solvents with Nitrogen for 20 mins. Critical: Oxygen poisons Pd(0).

-

Combine reactants in a sealed tube.

-

Heat to

for 12 hours. -

Filter through Celite to remove Pd black.

-

References

-

Breitenlechner, C., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1375–1390. Link

-

Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[2][1] Bioorganic & Medicinal Chemistry, 25(20), 5590-5605. Link

-

Dray, A. (2008). TRPV1 antagonists for the treatment of pain.[3] Expert Opinion on Investigational Drugs, 17(9), 1251-1261. (Contextualizing AMG 517 analogs).

-

Jesudason, C. D., et al. (2006).[4] Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418.[4] Link

-

Vidal, et al. (2001). Hexahydropyrimido[1,2-a]azepine derivatives as anti-inflammatory agents.[5][6] European Journal of Medicinal Chemistry. (Referenced for fused systems).[5][7][8]

Sources

- 1. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. oatext.com [oatext.com]

- 4. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

1-(2-Chloropyrimidin-4-yl)azepane: A Physicochemical & Synthetic Scaffold Guide

Topic: Calculated Physicochemical Properties of 1-(2-Chloropyrimidin-4-yl)azepane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

1-(2-Chloropyrimidin-4-yl)azepane (CAS: 141924-04-1) represents a strategic "privileged scaffold" in medicinal chemistry.[1][2] It combines the electrophilic utility of the 2-chloropyrimidine core with the lipophilic, steric bulk of the azepane (homopiperidine) ring. This guide analyzes its calculated physicochemical profile, delineates the regioselective synthesis required to access it, and provides a roadmap for its application in Structure-Activity Relationship (SAR) campaigns, particularly for kinase and GPCR targets.

Calculated Physicochemical Profile

Understanding the in silico profile is the first step in evaluating this scaffold's drug-likeness.[1][2] The following data is derived from consensus algorithms (CLogP, TPSA) standard in the pharmaceutical industry.

Table 1: Core Physicochemical Properties

| Property | Value (Calculated) | Significance in Drug Design |

| Molecular Formula | Core scaffold composition.[1][2] | |

| Molecular Weight | 211.69 g/mol | Low MW allows significant room for further derivatization (Fragment-Based Drug Design friendly).[1][2] |

| cLogP (Consensus) | 2.4 ± 0.3 | Ideal Range. The azepane ring adds necessary lipophilicity to the polar pyrimidine, placing it in the "sweet spot" for membrane permeability. |

| TPSA | ~38 Ų | High oral bioavailability potential (Well below the 140 Ų limit).[1][2] |

| H-Bond Acceptors | 3 | Pyrimidine nitrogens (N1, N3) and the tertiary amine N. |

| H-Bond Donors | 0 | No -OH or -NH groups; acts purely as an acceptor unless derivatized.[1][2] |

| Rotatable Bonds | 1 | The C4-N bond allows conformational flexibility, critical for induced-fit binding.[1][2] |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | The pyrimidine ring is weakly basic; protonation is unlikely at physiological pH (7.4).[1][2] |

Analysis: Lipinski & Veber Compliance[1]

-

Rule of 5: Fully compliant (MW < 500, LogP < 5, HBD < 5, HBA < 10).

-

Permeability: The cLogP of ~2.4 suggests excellent passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract, making it a viable CNS or systemic candidate.

Synthetic Accessibility & Regioselectivity

Expertise & Experience: The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (

The Regioselectivity Rule

In 2,4-dichloropyrimidine, the C-4 position is significantly more reactive than the C-2 position toward nucleophilic attack.[1]

-

Electronic Reason: The C-4 carbon is more electron-deficient due to the para-like resonance effect of the N-1 and N-3 atoms.[1]

-

Steric Reason: The C-4 position is less sterically hindered compared to C-2, which is flanked by two nitrogen atoms.[1][2]

Therefore, reacting 2,4-dichloropyrimidine with azepane (1 equivalent) under controlled conditions yields the 4-substituted product [1-(2-Chloropyrimidin-4-yl)azepane] as the major isomer, leaving the C-2 chlorine available for subsequent diversification.[1]

Validated Synthetic Protocol

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Azepane (1.05 eq), Triethylamine (

, 1.2 eq). -

Conditions:

to Room Temperature (RT). Note: Heating promotes disubstitution.[1]

Step-by-Step Workflow:

-

Dissolve 2,4-dichloropyrimidine in DCM at

. -

Add

to scavenge the HCl byproduct.[1][2] -

Dropwise addition of Azepane (diluted in DCM) over 30 minutes. Crucial: Slow addition prevents high local concentrations that lead to disubstitution.[1]

-

Stir at RT for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup: Wash with water to remove salts.[1][2] Dry organic layer over

.[1][2] -

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The C-4 isomer typically elutes before the C-2 isomer (if any forms).[1][2]

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the decision matrix for using this scaffold.

Caption: Figure 1. Regioselective synthesis pathway favoring C4-substitution to preserve the C2-chlorine handle for late-stage diversification.[1][2]

Strategic Application in Drug Discovery

Once synthesized, 1-(2-Chloropyrimidin-4-yl)azepane serves as a versatile building block.[1][2]

The "Chlorine Handle" Strategy

The remaining chlorine at position C-2 is less reactive than C-4 but can be activated using transition metal catalysis.[1][2] This allows for the construction of "bi-functional" libraries.[2]

-

Suzuki-Miyaura Coupling: React with aryl boronic acids to install aromatic systems at C-2.[1][2]

-

Buchwald-Hartwig Amination: React with amines to create 2,4-diaminopyrimidines (common kinase inhibitor motif).[1][2]

Metabolic Stability & Toxicity Alerts[1]

-

Azepane Ring: The 7-membered ring is generally stable but can be subject to oxidative metabolism (hydroxylation) by CYP450 enzymes.[1][2]

-

Reactive Metabolites: Unlike furan or thiophene, the azepane/pyrimidine combo is relatively "clean" regarding structural alerts (no Michael acceptors or obvious toxicophores).

Optimization Logic (SAR)

Use the following decision tree to optimize the scaffold based on assay results.

Caption: Figure 2. SAR Optimization Decision Tree. Strategies to address common ADMET liabilities using the core scaffold.

References

-

Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.[1][2] Link

-

Compound Identification: 1-(2-chloropyrimidin-4-yl)azepane (CAS 141924-04-1).[1][2][5] ChemBK.[1][2] Link

-

Synthetic Methodology: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry (2015).[1][2] Link[1]

-

Calculated Properties: PubChem Compound Summary for 2-Chloropyrimidine Derivatives. National Library of Medicine.[1][2] Link

Sources

The 2-Chloropyrimidin-4-yl Azepane Scaffold: A Versatile Intermediate for Kinase Inhibitor Discovery

Topic: Role of 1-(2-Chloropyrimidin-4-yl)azepane in Kinase Inhibitor Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 1-(2-chloropyrimidin-4-yl)azepane scaffold (CAS: 141924-04-1) represents a strategic "privileged structure." It serves as a bifunctional building block that combines a reactive electrophilic handle (2-chloro) with a physicochemical tuning element (4-azepane).

This guide dissects the medicinal chemistry logic behind this scaffold, detailing its regioselective synthesis, its advantages over analogous saturated heterocycles (e.g., piperidine, pyrrolidine), and its application in targeting kinases such as PKB (Akt) , CDK9 , and JNK .

Strategic Rationale: Why This Scaffold?

The "Warhead" and the "Payload"

The utility of 1-(2-chloropyrimidin-4-yl)azepane lies in the distinct reactivity profiles of the pyrimidine ring positions:

-

C4-Position (The Payload): The azepane ring at the 4-position is typically installed first. It serves as a solvent-exposed moiety that modulates lipophilicity (LogP) , metabolic stability , and solubility . Unlike the rigid 6-membered piperidine, the 7-membered azepane ring possesses unique conformational flexibility (twist-chair/twist-boat), allowing it to adapt to specific hydrophobic pockets or solvent fronts that smaller rings cannot fill.

-

C2-Position (The Warhead): The remaining chlorine at the 2-position is less reactive than the C4-chlorine but remains sufficiently electrophilic for palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki) or high-temperature nucleophilic aromatic substitutions (

). This allows for the late-stage introduction of the "hinge-binding" motif—usually an aniline or heteroaryl group that forms critical hydrogen bonds with the kinase ATP pocket.

Azepane vs. Piperidine: A Physicochemical Pivot

Replacing a standard piperidine with an azepane is a classic "scaffold hop" strategy.

-

Hydrophobicity: Azepane adds methylene bulk, increasing LogP. This is useful when a lead compound is too polar to cross cell membranes effectively.

-

Metabolic Stability: In specific contexts, such as PKB/Akt inhibitors , azepane derivatives have demonstrated superior plasma stability compared to ester-containing precursors or specific piperidine analogs susceptible to oxidative metabolism.

Technical Protocol: Regioselective Synthesis

The synthesis relies on the inherent electronic bias of 2,4-dichloropyrimidine . The C4 position is significantly more electrophilic due to the specific arrangement of the nitrogen atoms, allowing for highly selective mono-substitution.

Experiment 1: Synthesis of 1-(2-Chloropyrimidin-4-yl)azepane

Objective: Selective installation of the azepane ring at C4 without disturbing the C2-chloro handle.

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Azepane (Hexamethyleneimine) (1.05 eq)

-

Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Protocol:

-

Preparation: Dissolve 2,4-dichloropyrimidine (e.g., 5.0 g) in EtOH (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath to suppress C2 substitution.

-

Addition: Add DIPEA followed by the dropwise addition of azepane over 15 minutes. Critical: Rapid addition can lead to local heating and bis-substitution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product (mono-substituted) usually runs lower than the starting material but higher than the bis-substituted byproduct.

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (

) and brine ( -

Purification: Dry over

, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes). -

Yield: Expected yield is 85–95% . The product is typically a white to off-white solid.

Experiment 2: Downstream Coupling (The "Hinge Binder")

Objective: Displacement of the C2-chloro group to form the final kinase inhibitor.

Protocol (General Buchwald-Hartwig):

-

Combine 1-(2-chloropyrimidin-4-yl)azepane (1.0 eq) with the desired aniline (e.g., 4-aminopyridine derivative) (1.2 eq).

-

Add catalyst:

(5 mol%) and ligand (e.g., Xantphos or BINAP, 10 mol%). -

Add base:

(2.0 eq). -

Solvent: 1,4-Dioxane (degassed).

-

Heat at 100°C for 12 hours under Argon.

Visualization: Pathway and Logic

Diagram 1: Regioselective Synthesis & SAR Logic

This diagram illustrates the synthetic pathway and the structural logic of the resulting scaffold.

Caption: Figure 1. Regioselective synthesis pathway utilizing the differential electrophilicity of the pyrimidine ring.

Diagram 2: Pharmacophore Binding Mode

This diagram visualizes how the scaffold typically orients within the kinase ATP-binding pocket.

Caption: Figure 2. General binding mode. The azepane (Payload) orients towards the solvent front, while the C2-group (Warhead) engages the hinge.

Quantitative Data: Azepane vs. Piperidine[1][2][3]

The following table summarizes a representative SAR (Structure-Activity Relationship) comparison derived from PKB (Akt) inhibitor optimization studies, highlighting the impact of the azepane ring.

| Parameter | Piperidine Analog (C4) | Azepane Analog (C4) | Impact of Azepane |

| Ring Size | 6-membered | 7-membered | Increased steric bulk |

| LogP (Calc) | ~2.5 | ~3.1 | Increased lipophilicity |

| IC50 (PKB/Akt) | 12 nM | 4 nM | 3x Potency Improvement |

| Plasma Stability | Moderate (<60 min) | High (>120 min) | Enhanced Stability |

| Solubility | High | Moderate | Slight reduction, tunable |

Data synthesized from Breitenlechner et al. and related patent literature regarding azepane-based kinase inhibitors.

References

-

Breitenlechner, C. B., et al. (2004).[1] Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. [Link]

- Vertex Pharmaceuticals. (2014).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54585196, 1-(2-chloropyrimidin-4-yl)azepane. [Link]

-

Kononowicz, M., et al. (2017).[2] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

Sources

1-(2-Chloropyrimidin-4-yl)azepane CAS number and safety data sheets

Technical Monograph: 1-(2-Chloropyrimidin-4-yl)azepane

Part 1: Chemical Identity & Core Significance[1]

1-(2-Chloropyrimidin-4-yl)azepane is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural value lies in the 2-chloropyrimidine core, which serves as an electrophilic scaffold for further diversification, while the azepane ring (a 7-membered saturated amine) provides a hydrophobic, steric bulk that can modulate metabolic stability and solubility profiles compared to smaller rings like piperidine or morpholine.

Physicochemical Constants

| Property | Value |

| Chemical Name | 1-(2-Chloropyrimidin-4-yl)azepane |

| Synonyms | 2-Chloro-4-(azepan-1-yl)pyrimidine; 4-Hexamethyleneimino-2-chloropyrimidine |

| CAS Number | Not widely indexed in public registries; often custom synthesized.[1][2][3] (Note: The regioisomer 4-chloro-6-(azepan-1-yl)pyrimidine is CAS 188527-14-2) |

| Molecular Formula | |

| Molecular Weight | 211.69 g/mol |

| SMILES | Clc1nc(N2CCCCCC2)ccn1 |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |

Part 2: Synthesis & Regioselectivity Logic

The synthesis of 1-(2-Chloropyrimidin-4-yl)azepane relies on a Nucleophilic Aromatic Substitution (

Mechanistic Rationale: Why C4 over C2?

In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than the C2 position due to:

-

Resonance Effects: The nitrogen atoms at positions 1 and 3 withdraw electron density. The C4 position is para-like to N1 and ortho-like to N3, creating a highly electron-deficient center.

-

Steric Factors: The C2 position is flanked by two nitrogen atoms, which can create electrostatic repulsion for incoming nucleophiles, whereas C4 is more accessible.

-

Leaving Group Lability: While both chlorines are good leaving groups, the transition state for C4 attack is lower in energy, leading to the kinetic product.

Critical Control Parameter: To maximize C4 selectivity, the reaction is typically conducted at low-to-moderate temperatures (0°C to RT) with a stoichiometric amount of amine. Higher temperatures or excess amine can lead to double substitution (2,4-bis(azepan-1-yl)pyrimidine).

Experimental Protocol: Synthesis of 1-(2-Chloropyrimidin-4-yl)azepane

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Azepane (1.05 equiv)

-

Triethylamine (

) or DIPEA (1.2 equiv) -

Solvent: Ethanol (EtOH) or Dichloromethane (DCM)

Procedure:

-

Preparation: Dissolve 2,4-dichloropyrimidine (10 mmol) in DCM (50 mL) and cool to 0°C in an ice bath.

-

Addition: Add

(12 mmol) to the solution. -

Nucleophilic Attack: Dropwise add a solution of azepane (10.5 mmol) in DCM (10 mL) over 30 minutes. Note: Slow addition prevents local high concentrations that favor bis-substitution.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Quench with water (50 mL). Extract the organic layer. Wash with brine (2 x 30 mL), dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes). The C4-substituted product typically elutes first, followed by traces of the C2-isomer and bis-substituted byproduct.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the competitive pathways and the logic for obtaining the desired C4-substituted product.

Figure 1: Reaction pathway analysis showing the kinetic preference for C4 substitution (Green path) versus C2 substitution (Red path).

Part 4: Safety Data & Handling (Predicted)

As a chloropyrimidine derivative, this compound should be handled with standard precautions for reactive organic intermediates. Specific SDS data may be limited; the following is a Predicted Hazard Profile based on SAR (Structure-Activity Relationship) with 2,4-dichloropyrimidine and azepane.

GHS Classification (Predicted):

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond is slow but possible over time).

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

Part 5: Applications in Drug Discovery

The 1-(2-Chloropyrimidin-4-yl)azepane scaffold is a versatile intermediate. The remaining chlorine at the C2 position is a "handle" for further functionalization, typically via:

-

Buchwald-Hartwig Amination: Introduction of anilines to form kinase inhibitors (e.g., CDK, JAK inhibitors).

-

Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.

-

Second

: Reaction with a second amine (often less nucleophilic) to create asymmetric 2,4-diaminopyrimidines.

Case Study: Kinase Inhibitor Design In the design of ATP-competitive inhibitors, the pyrimidine ring often acts as the hinge-binding motif. The azepane group at C4 can project into the solvent-exposed region or a hydrophobic pocket (e.g., the ribose pocket), improving the compound's pharmacokinetic properties (solubility, lipophilicity) compared to a simple diethylamine or piperidine group.

References

-

Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. Link

-

Azepane Properties: Azepane - Chemical Identity and Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 8119.[1] Link

- General Synthesis of 4-Amino-2-chloropyrimidines:Regioselective synthesis of 2-chloro-4-substituted pyrimidines. Tetrahedron Letters, 2005. (General reference for C4 selectivity).

Sources

- 1. Azepane - Wikipedia [en.wikipedia.org]

- 2. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | 223251-25-0 [sigmaaldrich.com]

- 3. AZEPANE | CAS 111-49-9 [matrix-fine-chemicals.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Determining the Solubility Profile of 1-(2-Chloropyrimidin-4-yl)azepane: A Technical Guide for Drug Development

History and development of chloropyrimidine azepane intermediates

An In-Depth Technical Guide to the History and Development of Chloropyrimidine Azepane Intermediates

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of pyrimidine and azepane scaffolds has created a class of intermediates that are pivotal in modern medicinal chemistry. This technical guide provides a comprehensive overview of chloropyrimidine azepane intermediates, from their historical origins to their synthesis and application in drug discovery. We delve into the core synthetic methodologies, emphasizing the chemical principles and experimental rationale that guide their preparation. By examining their role as versatile building blocks for complex therapeutic agents, particularly in oncology and neuroscience, this paper serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing small molecule therapeutics.

Introduction: The Strategic Union of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged" for their recurring appearance in bioactive compounds. Both the pyrimidine ring and the azepane moiety fall squarely into this category. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the structural basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA[1][2]. Its derivatives are found in a vast array of pharmaceuticals, including anticancer agents like 5-Fluorouracil and antibacterial drugs like Trimethoprim[1].

The azepane ring, a saturated seven-membered nitrogen heterocycle, offers a distinct set of advantages. Its non-planar, flexible three-dimensional structure provides an excellent scaffold for exploring chemical space, a critical factor in optimizing a molecule's binding affinity and selectivity for its biological target[3][4]. Azepane-containing compounds have shown significant pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties[5].

The strategic combination of these two scaffolds into chloropyrimidine azepane intermediates creates a powerful platform for drug discovery. In this structure, the electron-deficient pyrimidine ring is activated by its nitrogen atoms, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr). This chlorine serves as a versatile synthetic handle, allowing for the subsequent introduction of diverse functional groups. The azepane moiety provides the crucial three-dimensional architecture necessary for potent and selective target engagement. This guide explores the history, synthesis, and evolution of these indispensable chemical intermediates.

Historical Context and Evolution

The journey of chloropyrimidine azepane intermediates is rooted in the independent development of pyrimidine and azepine chemistry. The first synthetic drugs emerged in the mid-to-late 19th century, often as derivatives of coal-tar byproducts[6]. Pyrimidine chemistry gained significant momentum with the synthesis of barbituric acid, leading to the development of barbiturates as sedatives and hypnotics in the early 20th century[6]. The discovery of pyrimidine's role in nucleic acids solidified its importance, paving the way for its use in countless therapeutic applications[1].

The azepane motif, while found in some natural products, became more prominent with the rise of synthetic organic chemistry. The development of synthetic methods like ring-closing reactions and ring expansions was crucial for accessing this seven-membered ring system[4]. Initially, the synthesis of N-aryl heterocycles relied on harsh methods like the Ullmann condensation. The paradigm shifted significantly with the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, which provided a milder and more general route for forming C-N bonds[7].

The synthesis of chloropyrimidine azepane intermediates specifically leverages one of the most fundamental reactions in heterocyclic chemistry: nucleophilic aromatic substitution (SNAr). The direct reaction between an azepane and a dichloropyrimidine represents the most straightforward and widely used method for creating these building blocks, a testament to the efficiency of this classic transformation.

Core Synthetic Methodologies

The preparation of chloropyrimidine azepane intermediates is dominated by the nucleophilic aromatic substitution (SNAr) pathway due to its efficiency and simplicity. However, other modern catalytic methods are also relevant in the broader context of C-N bond formation.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is the cornerstone for synthesizing chloropyrimidine azepane intermediates. The electron-withdrawing nature of the two ring nitrogens in pyrimidine decreases the electron density of the ring carbons, making them susceptible to attack by nucleophiles like the secondary amine of the azepane ring.

Causality Behind Experimental Choices:

-

Substrate: Dichloropyrimidines (e.g., 2,4-dichloropyrimidine or 4,6-dichloropyrimidine) are commonly used starting materials. The position of the chlorines dictates the regioselectivity of the final product.

-

Nucleophile: Azepane acts as the nitrogen nucleophile.

-

Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often chosen to solubilize the reactants and facilitate the reaction. Alcohols like isopropanol or butanol are also frequently used.

-

Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the azepane nucleophile.

-

Temperature: The reaction often requires heating to overcome the activation energy, though the specific temperature depends on the reactivity of the specific dichloropyrimidine used.

Below is a diagram illustrating the typical workflow for an SNAr synthesis.

Experimental Protocol: Synthesis of 4-(Azepan-1-yl)-2-chloropyrimidine

This protocol is a representative example of a nucleophilic aromatic substitution reaction.

Materials:

-

2,4-Dichloropyrimidine

-

Azepane

-

Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in NMP, add azepane (1.0 eq) and DIPEA (1.5 eq).

-

Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(azepan-1-yl)-2-chloropyrimidine.

Data Summary:

The SNAr reaction is highly versatile. The table below summarizes representative outcomes for this type of transformation.

| Starting Pyrimidine | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Azepane | DIPEA | NMP | 80 | 85-95 | General Procedure |

| 4,6-Dichloro-5-vinylpyrimidine | Azepane | K₂CO₃ | DMF | 25 | 92 | Patent WO2014141322A1 |

| 2,4-Dichloro-5-fluoropyrimidine | Azepane | TEA | IPA | 90 | 88 | General Procedure |

Palladium-Catalyzed Buchwald-Hartwig Amination

While SNAr is dominant for this specific class of intermediates, the Buchwald-Hartwig amination is a critical modern method for the N-arylation of heterocycles and amines, including azepanes. It offers milder conditions and a broader substrate scope than traditional methods.

Mechanism Rationale: The reaction is catalyzed by a palladium complex. The catalytic cycle involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond.

-

Ligand Exchange/Base-promoted Deprotonation: The amine (azepane) coordinates to the Pd(II) complex, and a base deprotonates it to form an amido complex.

-

Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

Causality Behind Experimental Choices:

-

Catalyst: A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) are crucial. They facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine within the catalytic cycle.

Applications in Drug Discovery: A Gateway to Complexity

Chloropyrimidine azepane intermediates are rarely the final therapeutic product. Instead, they are valuable building blocks where the remaining chlorine atom is displaced in a second SNAr reaction to introduce further molecular diversity and tune the pharmacological properties of the final compound.

This two-step sequence (azepane addition, followed by functionalization) is a powerful strategy in lead optimization. The azepane provides a robust anchoring scaffold, while the second substitution allows for the rapid generation of a library of analogues to build structure-activity relationships (SAR).

Sources

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. wjarr.com [wjarr.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 7. researchgate.net [researchgate.net]

Synthesis of 1-(2-Chloropyrimidin-4-yl)azepane from 2,4-dichloropyrimidine

An Application Guide to the Regioselective Synthesis of 1-(2-Chloropyrimidin-4-yl)azepane from 2,4-Dichloropyrimidine

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details the synthesis of 1-(2-Chloropyrimidin-4-yl)azepane, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol focuses on the regioselective nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and azepane. We will explore the underlying principles governing the reaction's selectivity, provide a robust, step-by-step experimental protocol, and discuss methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for accessing this class of compounds.

Introduction: The Strategic Importance of Substituted Pyrimidines

Pyrimidines are a cornerstone motif in biologically active molecules, appearing in a significant portion of small-molecule drugs approved by the US FDA.[1] Their prevalence stems from their ability to form key hydrogen bonding interactions with biological targets, such as protein kinases.[1] The functionalization of a pre-existing pyrimidine core, like the inexpensive and readily available 2,4-dichloropyrimidine, offers a highly efficient strategy for diversity-oriented synthesis.[1]

The synthesis of 2,4-disubstituted pyrimidines hinges on the controlled and selective reaction at the C2 and C4 positions. This guide focuses on the first crucial step in a sequential substitution strategy: the regioselective introduction of an azepane moiety at the C4 position.

The Principle of Regioselectivity in SNAr Reactions

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key to this synthesis is controlling which of the two chlorine atoms is replaced by the incoming azepane nucleophile.

The Inherent Reactivity of the C4 Position

In unsubstituted 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position.[2][3] This preferential reactivity is a well-documented phenomenon in pyrimidine chemistry and is attributed to the electronic properties of the heterocyclic ring.[1][3] Quantum mechanical analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[2][4]

This inherent C4-selectivity allows for a controlled, stepwise functionalization. The first nucleophile (in this case, azepane) is directed to the C4 position, leaving the C2-chloro substituent available for subsequent transformations, such as cross-coupling or another SNAr reaction.[1]

The Reaction Mechanism

The SNAr reaction involves two main steps:

-

Nucleophilic Attack: The secondary amine (azepane) attacks the electron-deficient C4 carbon of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms within the pyrimidine ring.

-

Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the C4-substituted product.

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: General mechanism for the SNAr reaction.

Experimental Protocol

This protocol provides a robust method for the synthesis of 1-(2-Chloropyrimidin-4-yl)azepane.

Materials and Equipment

| Reagent/Material | Formula | M.Wt. ( g/mol ) | Typical Grade |

| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | >98% |

| Azepane (Hexamethyleneimine) | C₆H₁₃N | 99.17 | >99% |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Anhydrous, >99.5% |

| Acetonitrile (MeCN) | CH₃CN | 41.05 | Anhydrous, >99.8% |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade |

| Deionized Water | H₂O | 18.02 | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

-

Syringes and needles

-

Temperature-controlled heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Caption: Experimental workflow for synthesis and purification.

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq.).

-

Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (MeCN) to achieve a concentration of approximately 0.2-0.5 M.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.2-1.5 eq.) to the stirring suspension.

-

-

Nucleophile Addition:

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add azepane (1.0-1.1 eq.) dropwise to the reaction mixture over 10-15 minutes. A slight excess of the amine can be used to ensure full conversion of the starting material.

-

Rationale: The slow, cooled addition helps to control any initial exotherm and minimize the formation of the undesired di-substituted byproduct.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.[5] A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The reaction is complete when the 2,4-dichloropyrimidine spot is no longer visible.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Re-dissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes the DIPEA-HCl salt and any remaining water-soluble impurities.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel. A gradient elution system, typically starting from 5% ethyl acetate in hexanes and gradually increasing to 20-30%, is effective for isolating the desired product.

-

-

Characterization:

-

The structure and purity of the final product, 1-(2-Chloropyrimidin-4-yl)azepane, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are anhydrous. |

| Formation of C2-isomer | Reaction conditions favoring C2 substitution. | This is generally not favored for this substrate. However, ensure the reaction temperature is not excessively high. Palladium catalysis, if used, can strongly favor C4 substitution.[2][6] |

| Formation of di-substituted product | Excess azepane or prolonged high temperature. | Use a controlled stoichiometry of azepane (1.0-1.1 eq.). Monitor the reaction closely and stop it once the mono-substituted product is maximized.[2] Consider running the reaction at a lower temperature for a longer duration. |

| Difficult Purification | Close-running spots on TLC. | Optimize the mobile phase for column chromatography. Try different solvent systems (e.g., dichloromethane/methanol). |

Conclusion

The synthesis of 1-(2-Chloropyrimidin-4-yl)azepane from 2,4-dichloropyrimidine is a highly efficient and regioselective transformation. By leveraging the inherent electronic properties of the pyrimidine ring, the azepane nucleophile is reliably directed to the C4 position. The protocol described herein is robust and scalable, providing a solid foundation for researchers engaged in the synthesis of pyrimidine-based compounds for pharmaceutical and agrochemical applications. Careful control of stoichiometry and reaction conditions is paramount to achieving high yields and purity.

References

-

Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: QM Magic Class URL: [Link]

-

Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: National Institutes of Health URL: [Link]

-

Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL: [Link]

-

Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL: [Link]

-

Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: ResearchGate URL: [Link]

-

Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: ACS Publications URL: [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Step-by-step protocol for preparing 1-(2-Chloropyrimidin-4-yl)azepane

An Application Note for the Regioselective Synthesis of 1-(2-Chloropyrimidin-4-yl)azepane

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Chloropyrimidin-4-yl)azepane, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a highly regioselective nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and azepane. This guide elucidates the mechanistic principles governing the reaction's selectivity, details the experimental procedure, and provides key characterization data. The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.

Scientific Principles & Reaction Mechanism

The synthesis of 1-(2-Chloropyrimidin-4-yl)azepane from 2,4-dichloropyrimidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this class of reactions, a nucleophile (azepane) attacks an electron-deficient aromatic ring (pyrimidine) and displaces a leaving group (chloride).

The Critical Role of Regioselectivity

The 2,4-dichloropyrimidine starting material presents two potential sites for substitution. The predictable and high regioselectivity of this reaction is a key feature, driven by the electronic properties of the pyrimidine ring. Nucleophilic attack is overwhelmingly favored at the C4 position over the C2 position.[1][2] This preference is attributed to the superior stability of the intermediate formed upon C4 attack.[3]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] When the nucleophile (azepane) attacks the C4 position, the resulting negative charge is effectively delocalized across the pyrimidine ring and, most importantly, onto both electronegative nitrogen atoms. Attack at the C2 position results in a less stable intermediate where the charge is not as effectively delocalized. Consequently, the activation energy for the C4 pathway is lower, making it the dominant reaction pathway.[3][4]

Caption: The SNAr mechanism for C4-selective substitution.

Materials and Equipment

Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Equivalents |

| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 98% | 1.00 g | 1.0 |

| Azepane | C₆H₁₃N | 99.17 | 99% | 0.80 g (0.92 mL) | 1.2 |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 99% | 1.29 g (1.74 mL) | 1.5 |